molecular formula C17H21NO6 B5110629 Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5110629
M. Wt: 335.4 g/mol
InChI Key: KAGJTHILZXNXMN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate pyridine derivative under acidic or basic conditions. This is followed by cyclization and esterification steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-oxo-4-(3,4,5-trimethoxyanilino)methylene-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
  • N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4-yl)acetamide

Uniqueness

Methyl 2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of multiple methoxy groups and a tetrahydropyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-9-15(17(20)24-5)11(8-14(19)18-9)10-6-12(21-2)16(23-4)13(7-10)22-3/h6-7,11H,8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGJTHILZXNXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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